
1-Nonyl-2,2'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyl-2,2’-bipyridin-1-ium: is an organic compound with the molecular formula C19H28N2 . It belongs to the bipyridine family, which consists of compounds containing two pyridine rings connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyl-2,2’-bipyridin-1-ium typically involves the alkylation of 2,2’-bipyridine with nonyl halides under basic conditions. The reaction proceeds through the formation of a quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: 2,2’-bipyridine and nonyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods
Industrial production of 1-Nonyl-2,2’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Nonyl-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nonyl chain, with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of 1-Nonyl-2,2’-bipyridin-1-ium.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted nonyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Nonyl-2,2’-bipyridin-1-ium involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-Nonyl-2,2’-bipyridin-1-ium can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A simpler bipyridine derivative without the nonyl chain.
4,4’-Di-n-nonyl-2,2’-bipyridine: A similar compound with nonyl groups at the 4,4’ positions.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
Conclusion
1-Nonyl-2,2’-bipyridin-1-ium is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it an important subject of study in coordination chemistry, biology, medicine, and advanced materials research.
Propriétés
Numéro CAS |
183957-78-0 |
|---|---|
Formule moléculaire |
C19H28N2+2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-nonyl-2-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C19H27N2/c1-2-3-4-5-6-7-11-16-21-17-12-9-14-19(21)18-13-8-10-15-20-18/h8-10,12-15,17H,2-7,11,16H2,1H3/q+1/p+1 |
Clé InChI |
LSACLUJUELEUJV-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
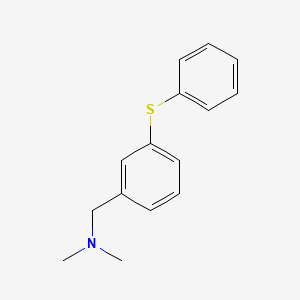
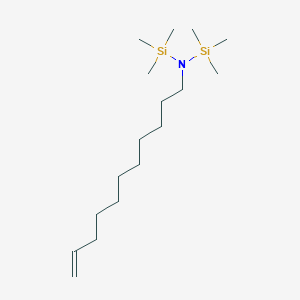
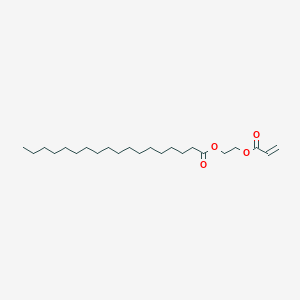
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
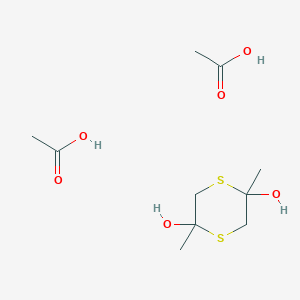

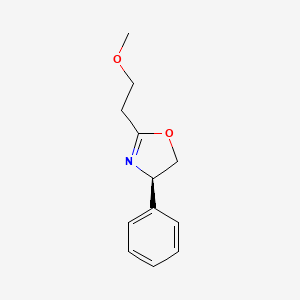
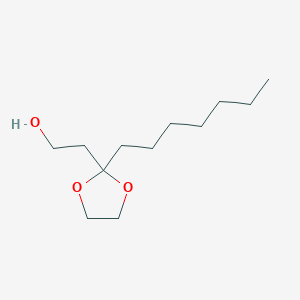
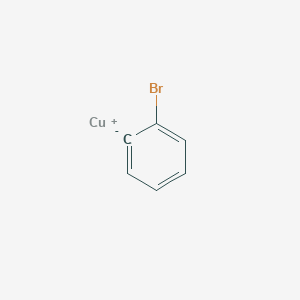

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
